Pseudokobusine
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Overview
Description
Pseudokobusine, also known as this compound, is a chemical compound with the molecular formula C20H27NO3 and a molecular weight of 329.43 g/mol It is a trihydroxy derivative of hetisan, featuring hydroxyl groups at the 6, 11, and 15 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for Pseudokobusine are not well-documented. large-scale synthesis would likely involve optimizing the laboratory-scale procedures to ensure cost-effectiveness, yield, and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Pseudokobusine can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Scientific Research Applications
Chemistry: It can be used as a starting material or intermediate in the synthesis of more complex molecules.
Biology: The compound may be studied for its biological activity and potential therapeutic effects.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It may find applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Pseudokobusine is not well-documented. like other trihydroxy derivatives, it may interact with specific molecular targets and pathways in biological systems. These interactions could involve binding to enzymes or receptors, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
5alpha-cholestane-3beta,5,6beta-triol: This compound shares a similar trihydroxy structure but differs in its core steroid framework.
Other Trihydroxy Derivatives: Compounds with similar hydroxyl group arrangements but different core structures.
Uniqueness
Pseudokobusine is unique due to its specific arrangement of hydroxyl groups and its potential applications in various fields. Its distinct chemical structure allows for unique interactions and reactivity compared to other similar compounds.
Properties
CAS No. |
27901-01-5 |
---|---|
Molecular Formula |
C20H27NO3 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
(1S,5S,13S,16R,17S,18R,19R)-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-13,16,19-triol |
InChI |
InChI=1S/C20H27NO3/c1-9-10-6-11-14-18-5-3-4-17(2)8-21(14)20(24,16(17)18)7-19(11,15(9)23)13(18)12(10)22/h10-16,22-24H,1,3-8H2,2H3/t10?,11?,12-,13-,14?,15+,16+,17-,18-,19?,20-/m1/s1 |
InChI Key |
VDBKGYFMEGDQHS-HAYSWLRJSA-N |
Isomeric SMILES |
C[C@]12CCC[C@@]34[C@H]1[C@@]5(CC67[C@@H]3[C@@H](C(CC6C4N5C2)C(=C)[C@@H]7O)O)O |
SMILES |
CC12CCCC34C1C5(CC67C3C(C(CC6C4N5C2)C(=C)C7O)O)O |
Canonical SMILES |
CC12CCCC34C1C5(CC67C3C(C(CC6C4N5C2)C(=C)C7O)O)O |
Synonyms |
hetisan-6,11,15-triol pseudokobusine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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